3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
3-(2-Oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative structurally related to 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH), a saturated analog of Urolithin B (URO-B). The compound features a 2-oxo-2-phenylethoxy substituent at position 3 of the coumarin scaffold, replacing the hydroxyl group found in THU-OH. This modification introduces an aromatic phenyl group and a ketone moiety, which may influence its physicochemical properties, biological activity, and fluorescence behavior .
Properties
IUPAC Name |
3-phenacyloxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-19(14-6-2-1-3-7-14)13-24-15-10-11-17-16-8-4-5-9-18(16)21(23)25-20(17)12-15/h1-3,6-7,10-12H,4-5,8-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATIAOIGJIMOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic compound belonging to the class of benzo[c]chromen derivatives. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and as a phosphodiesterase (PDE) inhibitor. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H18O4. The structure features a benzo[c]chromen core with an ethoxy group substituted at the 2-position and a ketone functionality.
| Property | Value |
|---|---|
| Molecular Weight | 334.37 g/mol |
| CAS Number | 335419-00-6 |
| Solubility | Soluble in DMSO |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. In vitro assays demonstrated that this compound can enhance cell viability in neuronal cell lines exposed to neurotoxic agents like corticosterone. The mechanism is primarily attributed to its action as a PDE inhibitor.
- PDE Inhibition : The compound exhibits significant inhibitory activity against PDE2, which is implicated in cognitive decline associated with neurodegenerative diseases. The IC50 value for PDE2 inhibition was found to be approximately 3.67 μM .
- Cell Viability Assays : In studies using HT-22 cells (a hippocampal cell line), treatment with varying concentrations of the compound resulted in increased cell viability compared to controls exposed to corticosterone alone. The optimal concentration for neuroprotection was identified as 12.5 μM .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. It was shown to reduce oxidative stress markers in neuronal cells, suggesting a protective role against oxidative damage.
Study on Neuroprotection
In a study evaluating the effects of various benzo[c]chromen derivatives, this compound was highlighted for its ability to cross the blood-brain barrier and exert protective effects against neurotoxicity induced by corticosterone .
Key Findings :
- Experimental Setup : HT-22 cells were treated with corticosterone (100 μM) alongside different concentrations of the test compound.
- Results : Compound treatment improved cell survival significantly compared to untreated controls.
Comparison with Similar Compounds
Structural and Functional Analogues
THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one)
- Key Properties : Acts as an Iron(III)-selective fluorescent "on-off" sensor in aqueous environments. Its saturated cyclohexane ring enhances lipophilicity, aiding cellular uptake .
- Fluorescence Behavior : Exhibits fluorescence quenching upon Fe³⁺ binding, with stable signals in neuroblastoma (SK-N-AS) and glioblastoma (DBTRG-05MG) cells .
- Limitations : Moderate PDE2 inhibitory activity (IC₅₀ = 93.24 μM) .
URO-B (3-Hydroxy-6H-benzo[c]chromen-6-one)
- Key Properties : A natural coumarin with unsaturated rings. Functions as an Fe³⁺ sensor but shows faster signal decay compared to THU-OH .
- Fluorescence : Strong initial signal in cells but rapid quenching due to Fe³⁺ interaction .
Alkyl-Substituted Derivatives (e.g., 2e, 4c)
- Modifications : Alkyl chains (C5–C7) at position 3.
- Activity : Improved PDE2 inhibition (IC₅₀ = 33.95–34.35 μM) compared to THU-OH. Molecular docking suggests optimal binding with flexible alkyl groups occupying hydrophobic pockets in PDE2 .
Heterocyclic and Aryl-Substituted Derivatives (e.g., 4f, 3-(4-chloro-benzyloxy)-...)
- Modifications : Substituents like tetrahydrofuran or chlorobenzyl groups.
- Activity : Moderate PDE2 inhibition (e.g., 4f: IC₅₀ ~45 μM). Aryl groups may reduce binding affinity compared to alkyl chains due to steric hindrance .
Comparative Analysis of 3-(2-Oxo-2-phenylethoxy)-...
Structural Features :
- Substituent : The 2-oxo-2-phenylethoxy group introduces rigidity (phenyl) and a polar ketone. This contrasts with THU-OH’s hydroxyl group and alkyl derivatives’ flexible chains.
Physicochemical Properties :
- Synthetic Accessibility : The compound can be synthesized via alkylation of THU-OH using phenacyl bromide, following protocols similar to those for bromohexyloxy derivatives .
Data Tables
Table 1: Comparative PDE2 Inhibitory Activity
| Compound | Substituent | IC₅₀ (μM) | Docking Score (-CDOCKER Energy) |
|---|---|---|---|
| THU-OH | -OH | 93.24 | 40.2 |
| 2e | C5 alkyl | 33.95 | 58.7 |
| 4c | C7 alkyl | 34.35 | 59.1 |
| 4f | Tetrahydrofuran | ~45 | 54.3 |
| 3-(2-Oxo-2-phenylethoxy)-... | 2-Oxo-2-phenylethoxy | N/A* | Predicted: ~50 |
Table 2: Fluorescence and Metal Sensing Properties
| Compound | Fe³⁺ Quenching | Cell Penetration | Cytotoxicity (Cell Viability) |
|---|---|---|---|
| THU-OH | Yes | High | >80% (Neuroblastoma) |
| URO-B | Yes | Moderate | >75% (Glioblastoma) |
| 3-(2-Oxo-2-phenylethoxy)-... | Predicted | High* | Unknown |
*Inferred from increased lipophilicity.
Q & A
Q. What are the common synthetic routes for synthesizing benzo[c]chromen-6-one derivatives, and how can they be adapted for 3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?
A widely used method involves cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes under thermal or photochemical conditions . For the target compound, substituting the aldehyde with a phenylethoxy precursor and optimizing reaction time/temperature (e.g., 80–120°C, 12–24 hrs) could yield the desired product. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. What key chemical reactivities are expected in this compound based on its functional groups?
The compound’s 2-oxoethylphenoxy group is prone to nucleophilic substitution (e.g., with amines or thiols under basic conditions) . The tetrahydrobenzo[c]chromenone core may undergo oxidation (e.g., with KMnO₄ to form quinones) or reduction (e.g., NaBH₄ for ketone to alcohol conversion). Reactivity at the ether linkage (C-O bond) can be explored via acid-catalyzed cleavage.
Q. What biological activities have been reported for structurally similar benzo[c]chromen-6-one derivatives?
Analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, chlorinated benzyloxy derivatives show inhibitory effects on cancer cell lines (e.g., IC₅₀ < 10 µM in HeLa cells) . The phenylethoxy substituent in the target compound may enhance lipophilicity, potentially improving blood-brain barrier penetration for neurodegenerative disease research.
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this compound while addressing variability in biological assays?
Use a tiered approach:
- Primary screening : High-throughput assays (e.g., MTT for cytotoxicity) across multiple cell lines (cancer, normal) to establish selectivity .
- Secondary validation : Dose-response curves (0.1–100 µM) with triplicate replicates to minimize false positives.
- Controls : Include structurally similar analogs (e.g., chloro or methoxy derivatives) to isolate substituent effects . Address variability by normalizing data to internal standards and using fresh compound stocks to avoid degradation .
Q. How should contradictory data on the biological efficacy of benzo[c]chromen-6-one derivatives be analyzed?
Contradictions often arise from differences in assay conditions (e.g., serum concentration, incubation time) or substituent positioning. For example, 4-chlorobenzyl derivatives may show higher potency than 2-chloro analogs due to steric effects . Validate results using orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activation) and meta-analysis of published SAR data.
Q. What strategies can optimize the synthesis of this compound to improve yield and purity?
- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) to accelerate cyclocondensation .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may enhance reaction rates.
- In-situ monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction parameters dynamically. Post-synthesis, employ recrystallization (ethanol/water) or preparative HPLC for >95% purity.
Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?
- Molecular docking : Model interactions with kinases (e.g., EGFR) or inflammatory mediators (COX-2) using software like AutoDock Vina .
- Enzyme inhibition assays : Measure IC₅₀ against purified targets (e.g., topoisomerase II) under physiological pH and temperature.
- Transcriptomic profiling : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress).
Q. How can structure-activity relationship (SAR) studies be structured to refine the compound’s therapeutic potential?
- Systematic substitution : Synthesize analogs with variations at the phenylethoxy group (e.g., electron-withdrawing/-donating substituents) .
- Pharmacophore mapping : Use 3D-QSAR models to correlate substituent positions with bioactivity.
- In vivo testing : Prioritize analogs with <10 µM IC₅₀ and favorable ADMET profiles for rodent studies.
Q. What advanced analytical techniques are critical for characterizing this compound and its derivatives?
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) for functional group verification; 2D experiments (COSY, HSQC) for connectivity analysis.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₁H₁₈O₅ expected).
Q. How can researchers assess the compound’s stability under physiological conditions for drug development?
Conduct stability studies in simulated gastric fluid (pH 1.2, 37°C) and plasma (pH 7.4) over 24–72 hours. Monitor degradation via HPLC and identify metabolites using LC-MS/MS. For improved stability, consider prodrug strategies (e.g., esterification of hydroxyl groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
